molecular formula C24H24N8 B2980759 2-[4-[6-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]quinoline-3-carbonitrile CAS No. 2415631-88-6

2-[4-[6-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]quinoline-3-carbonitrile

Cat. No.: B2980759
CAS No.: 2415631-88-6
M. Wt: 424.512
InChI Key: NMKLYLMZTHEAFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves an alkylation process. Pyrazoles react with poly(bromomethyl) using t-BuOK/THF as the base. The resulting ligands are multidentate, consisting of a central benzene ring attached to three (L1) or six (L2) identical arms of (3,5-dimethylpyrazole-1-ylmethyl) groups. The 1H-NMR, 13C-NMR, and IR spectroscopic data have been fully assigned .


Molecular Structure Analysis

The molecular structure of this compound includes a quinoline core with piperazine and pyrimidine moieties. The ligands exhibit interesting coordination properties due to their polydentate nature. The optimized geometry of these ligands in complex with copper (II) ions has been studied using DFT calculations .


Chemical Reactions Analysis

The in situ complexes of these multidentate ligands have been found to oxidize the catechol substrate. Factors such as the molar ratio of oxidant-to-substrate, the nature of the ligand, metal ion, and counter-ion significantly influence the catalytic activities. For instance, Complex L1/Cu(CH3COO)2 exhibits the highest activity towards the oxidation of catechol to its corresponding quinone .

Properties

IUPAC Name

2-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N8/c1-16-12-17(2)32(29-16)23-14-22(26-18(3)27-23)30-8-10-31(11-9-30)24-20(15-25)13-19-6-4-5-7-21(19)28-24/h4-7,12-14H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKLYLMZTHEAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC5=CC=CC=C5C=C4C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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